5-[(3-Fluoroanilino)methyl]-8-quinolinol
Description
Overview of 8-Quinolinol Derivatives in Contemporary Chemical Research
8-Quinolinol, also known as oxine, is a bicyclic heterocyclic compound that has long captured the attention of chemists. Its derivatives are a cornerstone in various fields of chemical research due to their versatile properties. The defining feature of 8-quinolinol is its ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions through its hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. nih.govsphinxsai.com This chelation capacity is central to many of its applications.
In medicinal chemistry, 8-quinolinol derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects. nih.govrroij.com For instance, certain derivatives have been investigated for their potential in the treatment of neurodegenerative diseases like Alzheimer's by modulating metal ion homeostasis in the brain. rroij.com Furthermore, the structural framework of 8-quinolinol has been utilized in the development of fluorescent sensors for the detection of biologically and environmentally important metal ions. nih.gov The chelation with metal ions often leads to a significant enhancement of fluorescence, a property that is highly valuable in analytical applications. nih.govsphinxsai.com
Significance of the 5-Substituted-8-Quinolinol Motif in Chemical Synthesis and Ligand Design
From a synthetic standpoint, the 5-position of 8-quinolinol is amenable to various chemical modifications. Electrophilic substitution reactions can introduce a range of functional groups, providing a versatile platform for further elaboration. rroij.com One of the most powerful methods for introducing an aminomethyl group at this position is the Mannich reaction. researchgate.netnih.gov This three-component condensation reaction, involving 8-hydroxyquinoline (B1678124), formaldehyde (B43269), and a primary or secondary amine, offers a direct and efficient route to 5-aminomethyl-8-quinolinol derivatives. researchgate.netnih.gov The resulting Mannich bases are valuable intermediates and have themselves shown interesting biological properties. nih.gov
The introduction of a substituent at the 5-position can also impact the photophysical properties of 8-quinolinol derivatives, which is of interest in the development of materials for organic light-emitting diodes (OLEDs). researchgate.net By rationally designing substituents at this position, researchers can modulate the emission color and efficiency of the resulting metal complexes.
Contextualization of the 3-Fluoroaniline (B1664137) Moiety in Compound Design
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3-fluoroaniline moiety, as a building block, brings these potential advantages to the design of new compounds. The fluorine atom, being highly electronegative, can alter the electronic properties of the aniline (B41778) ring, influencing its pKa and reactivity. nih.gov
In the context of 5-[(3-Fluoroanilino)methyl]-8-quinolinol, the 3-fluoroaniline part of the molecule is introduced through the Mannich reaction. nih.gov The presence of the fluorine atom can modulate the lipophilicity of the final compound, which is a critical parameter for its pharmacokinetic profile, including its ability to cross cell membranes. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding of the molecule to its biological target. The use of fluorinated anilines in the synthesis of bioactive compounds is a well-established approach to optimize drug-like properties.
Conceptual Foundations for Investigating this compound
The conceptual basis for the investigation of this compound lies in the synergistic combination of its structural components. The 8-quinolinol core provides a proven scaffold with inherent metal-chelating and biological activities. The aminomethyl linker at the 5-position, installed via a Mannich reaction, offers a flexible connection to the second aromatic system. Finally, the 3-fluoroaniline moiety introduces the potential for enhanced pharmacological properties due to the presence of the fluorine atom.
The synthesis of this compound is conceptually straightforward via the Mannich reaction, using 8-hydroxyquinoline, formaldehyde, and 3-fluoroaniline as reactants. researchgate.netnih.gov This reaction is known to be versatile and generally proceeds under mild conditions. researchgate.net
Table 1: Properties of Reactants for the Conceptual Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | White to yellowish crystalline solid |
| Formaldehyde | CH₂O | 30.03 | Colorless gas (typically used as an aqueous solution, formalin) |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid |
The resulting molecule, this compound, would be expected to retain the metal-chelating properties of the 8-quinolinol core. The specific nature of its interaction with different metal ions would be influenced by the electronic and steric effects of the 5-substituent.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₃FN₂O |
| Molar Mass | 268.29 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Note: These values are computationally predicted and await experimental verification.
The investigation of this compound is therefore conceptually well-founded, promising a novel molecular scaffold with potential applications in areas where 8-quinolinol derivatives have already shown significant promise, such as medicinal chemistry and materials science. Detailed experimental studies would be required to fully elucidate its synthesis, properties, and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13FN2O |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
5-[(3-fluoroanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H13FN2O/c17-12-3-1-4-13(9-12)19-10-11-6-7-15(20)16-14(11)5-2-8-18-16/h1-9,19-20H,10H2 |
InChI Key |
YPZYDQZJABDHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Fluoroanilino Methyl 8 Quinolinol and Its Analogues
Strategic Approaches to the Mannich Reaction in 8-Quinolinol Synthesis
The Mannich reaction is a cornerstone in the synthesis of 5- and 7-substituted 8-quinolinol derivatives. nih.gov This three-component condensation involves an active hydrogen-containing compound (8-quinolinol), an aldehyde (typically formaldehyde), and a primary or secondary amine (such as 3-fluoroaniline). nih.govmdpi.comoarjbp.com The reaction proceeds by aminomethylation, where an aminomethyl group is introduced onto the 8-quinolinol ring, typically at the C5 or C7 position, which are activated by the hydroxyl group at C8. mdpi.comacs.org
The efficiency and yield of the Mannich reaction involving 8-quinolinol can be significantly influenced by several factors, including solvent, temperature, and reaction time. Researchers have explored various conditions to optimize the synthesis of these derivatives.
Solvent: Ethanol (B145695) is a commonly used solvent, providing a suitable medium for the reactants. indexcopernicus.commdpi.com
Temperature: Reactions have been successfully carried out under a range of temperatures, from room temperature to reflux conditions, demonstrating the versatility of the procedure. researchgate.net Microwave irradiation has also been employed to accelerate the reaction. researchgate.net
Reaction Time: The duration of the reaction can vary from a few hours to 48 hours, depending on the specific substrates and conditions used. nih.govresearchgate.net
The selection of these parameters is crucial for maximizing the yield and purity of the desired product. The table below summarizes various conditions reported for the synthesis of 8-quinolinol Mannich bases.
| Reactants (Amine) | Aldehyde | Solvent | Temperature | Time | Yield | Reference |
| Octylamine | Formalin (37%) | Ethanol | Reflux | 48 h | Good | researchgate.net |
| Methylamine | Formalin (37%) | Not specified | Not specified | 1 h | Not specified | nih.gov |
| p-Anisidine | Formalin (37%) | Not specified | Not specified | 1 h | Not specified | nih.gov |
| Ciprofloxacin | Paraformaldehyde | Ethanol | Not specified | Not specified | 75% | mdpi.com |
| Various amines | Various aldehydes | Absolute Ethanol | Room Temp | Not specified | Not specified | indexcopernicus.com |
While many Mannich reactions with 8-quinolinol proceed efficiently without a catalyst, the broader field of quinoline (B57606) synthesis often employs catalytic systems to enhance reaction rates and selectivity. indexcopernicus.com In related three-component reactions that produce quinoline derivatives, Lewis acids and transition metals have been utilized. For instance, iron salts like Fe(acac)₃ have been shown to be cost-effective and environmentally friendly catalysts for synthesizing quinoline derivatives from aldehydes, amines, and terminal alkynes. organic-chemistry.org Similarly, cationic ruthenium-hydride complexes are effective for the regioselective coupling of benzocyclic amines and alkynes to form tricyclic quinoline structures. acs.orgnih.gov Although not always required for the specific Mannich reaction of 8-quinolinol, the principles of using catalysts to activate substrates in related multicomponent reactions are well-established in quinoline chemistry. organic-chemistry.orgnih.gov
Precursor Synthesis and Functionalization Routes
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks and the ability to selectively functionalize the 8-quinolinol core.
8-Quinolinol (Oxine): The most common and industrially viable method for synthesizing 8-quinolinol is the Skraup reaction. rroij.comscispace.com This process typically involves the cyclization reaction of o-aminophenol with glycerol in the presence of an oxidizing agent (often the corresponding o-nitrophenol) and a dehydrating agent like sulfuric acid. researchgate.netgoogle.comchemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes condensation with o-aminophenol, followed by cyclization and oxidation to yield the 8-quinolinol ring system. google.com
3-Fluoroaniline (B1664137): This precursor is typically prepared from a corresponding nitro-aromatic compound. A common route involves the reduction of 3-fluoronitrobenzene. google.com It is characterized as a derivative of aniline (B41778) where the hydrogen at position 3 is substituted by fluorine and serves as a crucial pharmaceutical intermediate. guidechem.comechemi.com
Achieving regioselectivity is a critical aspect of synthesizing 5-substituted 8-quinolinol derivatives. The hydroxyl group at the C8 position strongly activates the ring towards electrophilic substitution, particularly at the C5 and C7 positions. acs.org
The Mannich reaction itself is a method of functionalization, and by controlling the reaction conditions, substitution can be directed. However, direct C-H functionalization using transition metal catalysis has emerged as a powerful strategy for regioselective synthesis. nih.gov Various methods have been developed to specifically target the C5 position of the quinoline ring:
Nickel-Catalyzed Difluoroalkylation: A protocol using a nickel catalyst has been developed for the regioselective C-H bond difluoroalkylation at the C5-position of 8-aminoquinoline scaffolds. acs.org
Copper-Catalyzed Halogenation: Copper-promoted methods allow for the selective C5-bromination of 8-aminoquinoline amides. researchgate.net
Remote C-H Activation: Using N-(quinolin-8-yl)amide scaffolds, remote C-H functionalization at the C5-position can be achieved even in the absence of a transition-metal catalyst, for instance, through cross-dehydrogenation coupling reactions. researchgate.net
These advanced methods provide precise control over the position of substitution, which is essential for building complex molecules like 5-[(3-Fluoroanilino)methyl]-8-quinolinol. nih.gov
Alternative Synthetic Pathways to the 5-[(Anilino)methyl]-8-quinolinol Scaffold
Beyond the classic Mannich reaction, which forms a C-C bond between the quinoline ring and the methyl bridge, other strategies can be employed to construct the 5-[(anilino)methyl]-8-quinolinol scaffold.
A significant alternative is the Hartwig-Buchwald amination reaction . researchgate.net This palladium-catalyzed cross-coupling reaction provides a route to form a direct C-N bond at the 5-position of the quinoline ring. The synthesis involves:
Preparation of a 5-bromo-8-hydroxyquinoline, with the hydroxyl group often protected (e.g., as a benzyloxy ether).
Palladium-catalyzed coupling of the 5-bromo-8-(benzyloxy)quinoline with the desired aniline (e.g., N-methylaniline).
Deprotection of the hydroxyl group via catalytic hydrogenation to yield the final 5-(anilino)-8-hydroxyquinoline product. researchgate.net
This pathway offers a different retrosynthetic disconnection compared to the Mannich reaction. While the Mannich reaction assembles the quinolinol-CH₂-aniline structure from three separate components, the Hartwig-Buchwald approach couples a pre-functionalized quinoline with an aniline, offering a powerful alternative for creating analogues with diverse substitution patterns on the aniline ring. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Conformation and Torsion Angles
The three-dimensional arrangement of 5-[(3-Fluoroanilino)methyl]-8-quinolinol is dictated by the spatial relationship between the quinoline (B57606) and the 3-fluoroaniline (B1664137) moieties, which are linked by a methylene (B1212753) bridge. While a crystal structure for this specific compound is not publicly available, data from analogous structures, such as 5-azidomethyl-8-hydroxyquinoline, can provide valuable insights into its likely conformation. amanote.comresearchgate.net
| Torsion Angle | Description | Expected Range (°) |
|---|---|---|
| C4-C5-C(methylene)-N | Rotation around the quinoline-methylene bond | 90 - 120 |
| C5-C(methylene)-N-C(aniline) | Rotation around the methylene-nitrogen bond | 150 - 180 |
Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms
In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions, leading to the formation of a stable, three-dimensional supramolecular architecture. Hydrogen bonding is anticipated to be a dominant force in the crystal packing.
The 8-hydroxyquinoline (B1678124) moiety provides both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen of the quinoline ring and the oxygen of the hydroxyl group). It is well-established that 8-hydroxyquinoline and its derivatives can form intramolecular hydrogen bonds between the hydroxyl group and the quinoline nitrogen. nih.govresearchgate.net However, they also readily participate in intermolecular hydrogen bonding.
| Donor | Acceptor | Interaction Type |
|---|---|---|
| O-H (hydroxyl) | N (quinoline) | Intermolecular |
| N-H (amino bridge) | O (hydroxyl) | Intermolecular |
| N-H (amino bridge) | N (quinoline) | Intermolecular |
| C-H (aromatic) | F (fluoro) | Weak Intermolecular |
Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Transitions
The electronic absorption and emission properties of this compound are governed by the π-electron system of the 8-hydroxyquinoline core, with modulation by the 3-fluoroanilino substituent. The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π-π* transitions within the aromatic rings.
Based on data for 8-hydroxyquinoline and its derivatives, the absorption spectrum in a non-polar solvent would likely show a main absorption peak around 310-320 nm. researchgate.net In a polar solvent, a slight red shift (bathochromic shift) of this peak may be observed. The presence of the amino group at the 5-position can also influence the electronic transitions. For instance, 5-amino-8-hydroxyquinoline exhibits a major absorption peak at 254 nm. nih.gov
8-Hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen. rroij.com However, substitution at the 5-position can modify the fluorescence properties. It is anticipated that this compound will exhibit weak to moderate fluorescence in solution. The emission spectrum is expected to be broad, with a maximum in the range of 450-500 nm, characteristic of many 8-hydroxyquinoline derivatives. The fluorescence quantum yield is likely to be low in the absence of metal ion chelation.
| Spectroscopic Property | Predicted Wavelength (nm) | Transition |
|---|---|---|
| UV-Vis Absorption (λmax) | ~255 and ~315 | π-π |
| Fluorescence Emission (λem) | ~480 | π-π |
Computational and Theoretical Investigations of 5 3 Fluoroanilino Methyl 8 Quinolinol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netresearchgate.net It is a widely used tool for predicting molecular properties with a favorable balance between accuracy and computational cost. For 5-[(3-Fluoroanilino)methyl]-8-quinolinol, DFT calculations are essential for elucidating its electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a robust description of the molecule's electronic system. mdpi.com
The first step in a DFT study is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. For the parent 8-hydroxyquinoline (B1678124) (8-HQ) molecule, studies have shown it to be practically planar. researchgate.net The introduction of the 5-[(3-Fluoroanilino)methyl] substituent would create a more complex, non-planar structure. The geometry optimization would precisely calculate the bond lengths, bond angles, and dihedral angles of this derivative.
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.com The vibrational modes correspond to specific stretches, bends, and torsions within the molecule. For instance, the characteristic vibrational frequencies for the O-H, C-N, and C-F bonds, as well as the aromatic ring vibrations, can be predicted and correlated with experimental data if available.
Illustrative Data Table: Predicted Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3400-3500 |
| N-H | Stretching | ~3350-3450 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C=N (Quinoline) | Stretching | ~1620-1640 |
| C=C (Aromatic) | Stretching | ~1400-1600 |
| C-O | Stretching | ~1200-1250 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline ring system, particularly the phenol (B47542) part. The LUMO is likely distributed over the quinoline (B57606) and fluoroaniline (B8554772) rings. The presence of the electron-withdrawing fluorine atom on the aniline (B41778) ring would influence the energy levels of the molecular orbitals. DFT calculations for the parent 8-HQ have reported a HOMO-LUMO gap of approximately 4.52 eV. researchgate.netresearchgate.net The substitution at the 5-position is expected to slightly alter this value, providing insights into the molecule's electronic transitions and reactivity.
Illustrative Data Table: Predicted FMO Properties
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -5.5 to -6.0 |
| LUMO Energy | ~ -1.0 to -1.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. sci-hub.se In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, making them potential sites for protonation and metal ion coordination. sci-hub.se A negative potential would also be expected on the fluorine atom. Conversely, the hydrogen atom of the hydroxyl group and the N-H proton would exhibit a positive potential (blue), indicating their electrophilic character.
Conformational Analysis and Energy Minima Identification
Due to the flexible single bonds in the methyl bridge and the aniline group, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies. By systematically rotating the key dihedral angles, a potential energy surface can be mapped out to identify the most stable conformers (energy minima). This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, including UV-Visible and Nuclear Magnetic Resonance (NMR) spectra. Time-Dependent DFT (TD-DFT) is often used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π*). These theoretical spectra can be compared with experimental data to validate the computational model. For 8-hydroxyquinoline derivatives, electronic transitions are a key feature of their application as fluorescent sensors. rroij.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and interaction potential of the molecule. These include:
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): (I + A) / 2.
Chemical Hardness (η): (I - A) / 2.
Softness (S): 1 / (2η).
Electrophilicity Index (ω): χ² / (2η).
Illustrative Data Table: Predicted Quantum Chemical Descriptors
| Descriptor | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | ~ 5.5 - 6.0 |
| Electron Affinity (A) | ~ 1.0 - 1.5 |
| Electronegativity (χ) | ~ 3.25 - 3.75 |
| Chemical Hardness (η) | ~ 2.0 - 2.25 |
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 5-[(3-Fluoroanilino)methyl]-8-quinolinol
Based on the well-established chemistry of 8-hydroxyquinoline (B1678124) and its derivatives, the anticipated ligand properties of this compound are discussed below.
The this compound molecule possesses three potential sites for protonation: the quinoline (B57606) nitrogen, the phenolic oxygen, and the secondary amine in the methylanilino substituent. The acidity constants (pKa values) of these groups are crucial for understanding the ligand's behavior in solution and its coordination with metal ions.
The phenolic hydroxyl group on the quinoline ring is expected to be acidic, with a pKa value that allows for deprotonation to form a phenolate (B1203915) anion, which is a key step in metal chelation.
The quinoline nitrogen is basic and can be protonated in acidic conditions.
The anilino nitrogen in the substituent at the 5-position will also exhibit basic properties.
The protonation equilibria can be represented as follows:
H₃L³⁺ ⇌ H₂L²⁺ + H⁺ (pKa₁) H₂L²⁺ ⇌ HL⁺ + H⁺ (pKa₂) HL⁺ ⇌ L + H⁺ (pKa₃)
Where L represents the fully deprotonated ligand. The exact pKa values for this compound are not available in the literature. However, they can be estimated by comparison with similar 8-hydroxyquinoline derivatives. The electron-withdrawing nature of the 3-fluoroanilino group might slightly influence the acidity of the quinoline ring protons.
Table 1: Expected Protonation Sites and General Acidity Trends
| Functional Group | Expected Behavior | Factors Influencing Acidity |
|---|---|---|
| Phenolic Hydroxyl | Acidic | Resonance stabilization of the phenolate |
| Quinoline Nitrogen | Basic | Aromatic ring system |
Like its parent compound, 8-hydroxyquinoline, this compound is expected to act as a bidentate chelating ligand. ijsr.netscirp.org The primary coordination sites for metal ions are the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. scirp.org This (N, O) coordination is a hallmark of 8-hydroxyquinoline-based ligands and is responsible for their strong metal-binding capabilities. nih.gov
The anilino nitrogen in the substituent at the 5-position is generally not expected to be directly involved in the primary chelation with the metal ion due to steric constraints and the formation of a less favorable larger chelate ring. However, it could potentially interact with the metal center in specific geometric arrangements or participate in intermolecular interactions within the crystal lattice of the metal complex.
Synthesis and Characterization of Metal Complexes
While no specific studies on the synthesis of metal complexes with this compound were found, general synthetic routes for 8-hydroxyquinoline derivatives can be applied.
The synthesis of transition metal complexes would typically involve the reaction of a soluble salt of the metal ion (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. The pH of the solution is often adjusted to facilitate the deprotonation of the ligand's hydroxyl group and promote complex formation. The resulting metal complexes are often colored and may precipitate from the solution.
Table 2: Expected Properties of Transition Metal Complexes
| Metal Ion | Expected Stoichiometry (M:L) | Probable Geometry |
|---|---|---|
| Fe(III) | 1:3 | Octahedral |
| Cu(II) | 1:2 | Distorted Octahedral or Square Planar |
| Zn(II) | 1:2 | Tetrahedral or Octahedral |
Characterization of these complexes would typically involve techniques such as:
Elemental Analysis: To determine the stoichiometry of the complex.
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds.
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the geometry around the metal center.
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.
The synthesis of complexes with main group metals (like Al(III) or Ga(III)) and lanthanide ions would follow similar procedures to those for transition metals. Lanthanide complexes are of particular interest due to their potential luminescent properties. The general synthetic approach would involve reacting the ligand with a lanthanide salt (e.g., nitrate or chloride) in a suitable solvent. nih.gov
Structural Elucidation of Metal-Ligand Complexes
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the coordination chemistry and metal complexation of the compound “5-[(3--Fluoroanilino)methyl]-8-quinolinol”. Extensive searches for experimental and theoretical data, including single-crystal X-ray diffraction, spectroscopic analyses (NMR, UV-Vis, EPR, IR), stoichiometry and stability constants, and theoretical modeling of its metal complexes, did not yield any specific results for this particular compound.
The available scientific literature focuses on the parent compound, 8-hydroxyquinoline, and other derivatives, but does not provide the specific information required to construct a detailed and scientifically accurate article as per the requested outline. Without primary research data, it is not possible to generate the requested content, including data tables and detailed research findings.
Therefore, this article cannot be generated at this time due to the absence of the necessary scientific information in the public domain.
Reactivity and Mechanistic Pathways of 5 3 Fluoroanilino Methyl 8 Quinolinol
Investigation of Acid-Base Properties and Proton Transfer Mechanisms
The acid-base characteristics of 5-[(3-Fluoroanilino)methyl]-8-quinolinol are dictated by three primary ionizable sites: the phenolic hydroxyl group at C-8, the pyridinic nitrogen at position 1, and the secondary amine in the methylamino linker. The 8-hydroxyquinoline (B1678124) scaffold itself is amphoteric, capable of both donating and accepting a proton. researchgate.net It exists in equilibrium between a neutral hydroxyl form and an N-protonated zwitterionic form. researchgate.netrroij.com
At physiological pH, the compound is expected to exist predominantly in its neutral but zwitterionic form. acs.org The proton dissociation constants (pKa) are crucial in determining the molecule's charge state in solution, which in turn influences its solubility, membrane permeability, and metal-chelating ability.
Table 1: Comparative pKa Values of 8-Hydroxyquinoline and a Related Derivative
| Compound | pKa (NquinH+) | pKa (OH) | Source |
|---|---|---|---|
| 8-Hydroxyquinoline | 4.99 | 9.51 | acs.org |
| 5-Chloro-8-hydroxyquinoline | 3.8 | 7.6 | acs.org |
This table provides experimental data for reference compounds to illustrate the electronic effects of substituents on the acid-base properties of the 8-hydroxyquinoline scaffold.
Proton transfer is a key mechanistic pathway for 8-hydroxyquinoline and its derivatives. In the photo-induced excited state, these molecules can undergo an intramolecular proton transfer (ESPT) from the phenolic oxygen to the pyridinic nitrogen, forming a transient zwitterionic tautomer. wikipedia.org This process is often responsible for the weak fluorescence of the neutral compound, as it provides a non-radiative decay pathway. rroij.comscispace.com The rate and efficiency of ESPT can be influenced by solvent polarity and the presence of hydrogen-bonding partners. acs.orgnih.gov For this compound, the additional amino group could potentially participate in or mediate proton transfer events, either intramolecularly or intermolecularly in protic solvents.
Oxidation-Reduction Potentials and Redox Chemistry
The redox chemistry of this compound is primarily associated with the 8-hydroxyquinoline core and the anilino moiety. The phenolic group of 8HQ can undergo oxidation, and its derivatives are known to participate in redox reactions, particularly when complexed with redox-active metal ions like copper or iron. nih.govchemicalbook.com The nitro derivative of 8HQ, nitroxoline, is believed to act as a source of nitrogen radicals that initiate redox reactions, an effect enhanced by the presence of copper ions. nih.gov
The substituent at the 5-position significantly modulates the redox potential of the molecule. The aniline (B41778) portion of the substituent is itself susceptible to oxidation. However, the presence of an electron-withdrawing fluorine atom on the aniline ring would be expected to increase the oxidation potential, making the molecule more resistant to oxidation compared to its non-fluorinated analog.
Chemical Modification and Derivatization Reactions at the 5-Position
The synthesis of this compound is itself an example of chemical modification at the 5-position of the 8-hydroxyquinoline ring. This position is synthetically versatile and amenable to a variety of derivatization reactions.
Common synthetic strategies to introduce substituents at the C-5 position include:
Mannich Reaction : This is a classic method for aminoalkylation of the active C-7 or C-5 positions of the 8-hydroxyquinoline ring, reacting 8HQ with an aldehyde (like formaldehyde) and a secondary or primary amine. nih.govnih.gov
Reductive Amination : Starting with 5-formyl-8-hydroxyquinoline (an aldehyde), a reaction with an amine (3-fluoroaniline) followed by reduction yields the desired aminomethyl derivative. nih.gov
Halomethylation followed by Nucleophilic Substitution : Chloromethylation of 8HQ at the 5-position produces 5-chloromethyl-8-hydroxyquinoline, a reactive intermediate that can be subsequently reacted with a nucleophile like 3-fluoroaniline (B1664137). nih.govresearchgate.net
Hartwig-Buchwald Amination : This palladium-catalyzed cross-coupling reaction can be used to form a C-N bond between an aryl halide (e.g., 5-bromo-8-hydroxyquinoline) and an amine (3-fluoroaniline). ias.ac.in This method is efficient for creating aryl-amine bonds under relatively mild conditions. ias.ac.in
Suzuki Cross-Coupling : While not directly used for the title compound, this reaction is frequently employed to introduce aryl or vinyl groups at the 5- and 7-positions by coupling a bromo-substituted 8HQ with a boronic acid. researchgate.netrroij.comscispace.com
Table 2: Common Synthetic Routes for 5-Substituted 8-Hydroxyquinolines
| Reaction Type | Starting 8HQ Material | Reagents | Product Type | Source |
|---|---|---|---|---|
| Mannich Reaction | 8-Hydroxyquinoline | Formaldehyde (B43269), Amine | 5-(Aminomethyl)-8-hydroxyquinoline | nih.govnih.gov |
| Reductive Amination | 5-Formyl-8-hydroxyquinoline | Amine, Reducing Agent | 5-(Aminomethyl)-8-hydroxyquinoline | nih.gov |
| Hartwig-Buchwald Amination | 5-Bromo-8-hydroxyquinoline | Amine, Palladium Catalyst, Ligand | 5-(Amino)-8-hydroxyquinoline | ias.ac.in |
| Suzuki Coupling | 5-Bromo-8-hydroxyquinoline | Boronic Acid, Palladium Catalyst | 5-(Aryl/Vinyl)-8-hydroxyquinoline | rroij.comscispace.com |
This table summarizes common derivatization strategies for the 8-hydroxyquinoline scaffold.
These synthetic pathways highlight the chemical accessibility of the 5-position for creating a diverse library of derivatives with tailored electronic and steric properties.
Photochemical Reactivity and Photophysical Properties
The photophysical properties of this compound are rooted in the 8-hydroxyquinoline chromophore. As a general rule, 8-hydroxyquinoline itself is weakly fluorescent due to the efficient excited-state intramolecular proton transfer (ESPT). rroij.comscispace.com However, its fluorescence can be dramatically enhanced upon chelation with metal ions, which increases the rigidity of the molecule and blocks the ESPT pathway. rroij.comscispace.com This property makes 8HQ derivatives valuable as fluorescent chemosensors for metal ions. scispace.comnih.gov
The photochemical reactivity of 8HQ derivatives can involve photosensitized oxidation. tsijournals.com In alkaline media, the anionic form of 8-hydroxyquinoline can undergo photosensitized oxidation in the presence of a sensitizer (B1316253) like methylene (B1212753) blue, leading to the formation of quinoline-5,8-quinone. tsijournals.com The reaction is dependent on singlet oxygen, indicating its participation in the mechanism. tsijournals.com The stability of this compound under UV or visible light would be an important characteristic, especially if considered for applications involving light exposure, such as fluorescent probes. instras.comacs.org
Table 3: Illustrative Photophysical Data for a Related 8HQ Derivative
| Compound | State | Absorption Max (nm) | Emission Max (nm) | Notes | Source |
|---|---|---|---|---|---|
| 8-HQS | Cationic (low pH) | 365 | 475 | Theoretical calculation | nih.gov |
| 8-HQS | Neutral | 316 | - | Fluorescence is quenched | nih.gov |
| 8-HQS | Anionic (high pH) | 355 | 510 | Theoretical calculation | nih.gov |
Data for 8-hydroxyquinoline-5-sulfonic acid (8-HQS) is shown to illustrate pH-dependent photophysical properties. The absence of fluorescence in the neutral form is attributed to phototautomerization.
Kinetic Studies of Chemical Reactions Involving the Compound
Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving this compound. Such studies could focus on several key processes:
Metal Complexation Kinetics : The formation of metal complexes is central to the function of 8HQ derivatives. Kinetic studies would elucidate the rate at which the compound binds to various metal ions, the stability of the resulting complexes (formation and dissociation constants), and the factors influencing these rates, such as pH and solvent.
Proton Transfer Kinetics : The dynamics of proton transfer, both in the ground and excited states, can be investigated using time-resolved spectroscopic techniques. For instance, studies on similar hydroxyquinolines have measured the time constants for proton transport in various solvents, revealing mechanisms that can occur on the picosecond timescale. nih.gov
Photochemical Reaction Kinetics : For photochemical processes like photosensitized oxidation, kinetic studies can determine the reaction order and rate constants. For 8-hydroxyquinoline, the rate of photoreaction has been shown to depend on parameters like pH and light intensity, but can be independent of the initial substrate and sensitizer concentrations under certain conditions. tsijournals.com
Corrosion Inhibition Kinetics : 8-hydroxyquinoline derivatives have been studied as corrosion inhibitors for metals. najah.edu Kinetic analysis in this context involves measuring the rate of corrosion in the presence and absence of the inhibitor to determine its efficiency and to understand the mechanism of surface adsorption, which can often be described by adsorption isotherms like the Langmuir model. najah.edu
These kinetic investigations are essential for a complete mechanistic understanding of how this compound interacts with its environment and other chemical species, underpinning its potential applications.
Advanced Applications in Chemical Sciences
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
The 8-hydroxyquinoline (B1678124) framework is an exceptional bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the quinoline (B57606) nitrogen atoms. This chelation often results in stable and catalytically active metal complexes. The introduction of the 5-[(3-fluoroanilino)methyl] substituent can further modulate the catalytic properties of the resulting metal complexes by influencing the electron density at the metal center and providing secondary coordination spheres.
Design of Catalytic Systems Incorporating the Quinolinol Scaffold
The design of catalytic systems based on the 8-quinolinol scaffold, including derivatives like 5-[(3-Fluoroanilino)methyl]-8-quinolinol, involves the coordination of this ligand to a variety of transition metals such as palladium, copper, cobalt, nickel, and iron. rsc.orgacs.orgnih.gov These metal complexes can function as catalysts in a range of organic transformations.
Homogeneous Catalysis:
In homogeneous catalysis, metal complexes of 5-substituted 8-hydroxyquinolines are soluble in the reaction medium. For instance, palladium(II) complexes of 8-hydroxyquinoline derivatives have been synthesized and show potential as catalysts. nih.govresearchgate.net The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, has been successfully used to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinolines, which are precursors to the corresponding 8-hydroxyquinolines. ias.ac.in This highlights the compatibility of the quinoline scaffold with palladium catalysis. Copper complexes of 8-hydroxyquinoline derivatives have also demonstrated cytotoxic activity that is dependent on the ligand's hydrophobicity, suggesting their potential in catalytic processes that are influenced by ligand properties. acs.org
Heterogeneous Catalysis:
For heterogeneous catalysis, the 8-quinolinol ligand can be immobilized onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. For example, 8-hydroxy-2-methylquinoline has been combined with Keggin-structured H₄SiW₁₂O₄₀ to create a reusable heterogeneous catalyst for acetal (B89532) and ketal formation. researchgate.net Similarly, functional polymers and nanoparticles incorporating 8-hydroxyquinoline derivatives can be designed for catalytic applications, offering high surface area and tailored microenvironments. nih.govresearchgate.net
The catalytic activity of these systems can be fine-tuned by modifying the substituents on the quinoline ring. The 3-fluorophenyl group in this compound, for example, can influence the electronic properties of the ligand and, consequently, the catalytic performance of its metal complexes.
Mechanistic Aspects of Catalytic Cycles
The mechanism of catalytic cycles involving 8-quinolinol-metal complexes is centered around the metal's ability to cycle through different oxidation states. The ligand plays a crucial role in stabilizing these oxidation states and modulating the reactivity of the metal center.
For palladium-catalyzed reactions, such as cross-coupling, the cycle typically involves:
Oxidative Addition: The palladium(0) species reacts with an aryl halide.
Transmetalation or Amine Coordination: The substrate (e.g., an amine in amination reactions) coordinates to the palladium(II) center.
Reductive Elimination: The final product is formed, and the palladium(0) catalyst is regenerated.
The 8-hydroxyquinoline ligand, with its strong σ-donating properties, can stabilize the palladium center throughout this cycle. The substituent at the 5-position can sterically and electronically influence the rates of these elementary steps.
In oxidation reactions catalyzed by copper or iron complexes of 8-quinolinol derivatives, the mechanism often involves the formation of high-valent metal-oxo or metal-peroxo species. These reactive intermediates then abstract hydrogen atoms or transfer oxygen to the substrate. The electronic nature of the fluoroanilino group can affect the redox potential of the metal center, thereby influencing the formation and reactivity of these oxidizing species.
For instance, platinum(II) complexes with 8-mercaptoquinoline (B1208045) ligands, which are structurally related to 8-hydroxyquinolines, have been shown to follow an oxidative quenching mechanism in photocatalytic transformations. researchgate.net This suggests that photo-excited metal complexes of this compound could also participate in similar electron transfer processes.
Utility in Analytical Chemistry for Metal Ion Detection and Quantification
The ability of 8-hydroxyquinoline and its derivatives to form stable, often colored and fluorescent, complexes with a wide range of metal ions makes them invaluable reagents in analytical chemistry. rroij.comscispace.com The compound this compound is expected to be a highly effective chemosensor due to the combined chelating ability of the 8-hydroxyquinoline core and the potential for modulation of its photophysical properties by the substituent.
Development of Spectrophotometric and Fluorometric Assays for Metal Ions
Derivatives of 8-hydroxyquinoline are widely used to develop sensitive and selective assays for the detection of various metal ions, including Fe³⁺, Zn²⁺, and Al³⁺. mdpi.comnih.govnih.gov
Spectrophotometric Assays:
The formation of a complex between this compound and a metal ion can lead to a significant change in the UV-Visible absorption spectrum. This change can be a shift in the absorption maximum (color change) or a change in the molar absorptivity. These changes form the basis of colorimetric or spectrophotometric methods for metal ion quantification. For example, a novel 8-hydroxyquinoline derivative exhibited a clear color change from yellow to black in the presence of Fe²⁺ and Fe³⁺, with detection limits in the sub-micromolar range. nih.gov Spectrophotometric methods have also been developed for the determination of halogenated 8-hydroxyquinoline derivatives themselves. nih.gov
Fluorometric Assays:
Many 8-hydroxyquinoline-metal complexes are highly fluorescent, even when the free ligand is not. This "turn-on" fluorescence is a powerful tool for sensitive detection. The fluorescence enhancement is often attributed to the rigidification of the ligand upon chelation, which reduces non-radiative decay pathways, and the inhibition of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) processes. acs.org For instance, a novel quinoline derivative was developed as a highly selective and sensitive fluorescent sensor for Fe³⁺ detection, where the fluorescence of the sensor was quenched upon binding to the metal ion. rsc.org Another 8-hydroxyquinoline-based sensor showed high selectivity and sensitivity towards Al³⁺ through an increase in fluorescence intensity. nih.gov Derivatives of 8-amidoquinoline have also been extensively studied as fluorescent probes for zinc ion determination. nih.govmdpi.com
The detection limits for these assays can be very low, often reaching nanomolar concentrations, making them suitable for trace metal analysis in environmental and biological samples. nih.govrsc.org
Sensing Mechanisms for Specific Metal Ions
The selectivity of a this compound-based sensor for a particular metal ion is governed by several factors, including the stability of the resulting complex, the coordination geometry preferred by the metal ion, and the nature of the photophysical response.
Iron (Fe³⁺): The detection of Fe³⁺ by 8-hydroxyquinoline derivatives often relies on fluorescence quenching. researchgate.netresearchgate.net Fe³⁺ is a paramagnetic ion that can induce efficient quenching of the ligand's fluorescence through energy or electron transfer processes. A series of 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates were found to be selective fluorescent sensors for Fe³⁺ due to considerable fluorescence quenching. researchgate.net
Zinc (Zn²⁺): In contrast to Fe³⁺, Zn²⁺ is a diamagnetic d¹⁰ ion and typically does not quench fluorescence. Instead, the formation of a rigid complex with 8-hydroxyquinoline derivatives often leads to a significant enhancement of fluorescence (chelation-enhanced fluorescence, CHEF). nih.govacs.org The sensing mechanism can also involve the inhibition of ESIPT. In the free ligand, an intramolecular hydrogen bond can facilitate proton transfer in the excited state, providing a non-radiative decay pathway. Upon coordination with Zn²⁺, this proton is removed, blocking the ESIPT process and leading to a "turn-on" fluorescent response. acs.org
Aluminum (Al³⁺): Similar to Zn²⁺, Al³⁺ is a diamagnetic ion that can induce a "turn-on" fluorescence response upon complexation with 8-hydroxyquinoline derivatives. rroij.comnih.gov The selectivity for Al³⁺ over other ions can be achieved by tuning the electronic properties and the size of the binding pocket of the ligand.
The table below summarizes the sensing properties of some 8-hydroxyquinoline derivatives for different metal ions.
| Ligand/Sensor | Target Ion | Sensing Method | Detection Limit | Reference |
| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | Fluorescence Quenching | - | mdpi.com |
| 2,5-diphenylfuran and 8-hydroxyquinoline derivative | Fe³⁺ | Fluorescence Quenching | - | researchgate.net |
| Novel quinoline derivative | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M | rsc.org |
| 8-amidoquinoline derivatives | Zn²⁺ | Fluorescence Enhancement | - | nih.gov |
| Novel 8-hydroxyquinoline derivative | Al³⁺ | Fluorescence Enhancement | 7.38 x 10⁻⁶ M | nih.gov |
| Novel 8-hydroxyquinoline derivative | Fe²⁺/Fe³⁺ | Colorimetric | 4.24 x 10⁻⁷ M (Fe²⁺), 5.60 x 10⁻⁷ M (Fe³⁺) | nih.gov |
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Routes and Scalable Production
The classical synthesis of 5-[(3-Fluoroanilino)methyl]-8-quinolinol and its analogs typically involves the Mannich reaction, where 8-hydroxyquinoline (B1678124) is reacted with formaldehyde (B43269) and a corresponding amine, in this case, 3-fluoroaniline (B1664137). While effective at the lab scale, this method can present challenges for large-scale, industrial production, including the use of formaldehyde, which is a potential carcinogen, and the potential for side-product formation.
Future research should focus on developing greener, more efficient, and scalable synthetic methodologies. This could include:
Alternative Aminomethylation Reagents: Investigating the use of formaldehyde equivalents that are less hazardous and offer better control over the reaction.
Catalytic Approaches: Developing catalytic Mannich reactions using transition metals or organocatalysts to improve yields, reduce reaction times, and enhance selectivity under milder conditions.
Flow Chemistry: Transitioning the synthesis to a continuous flow process. Flow chemistry offers significant advantages for scalability, safety (especially for handling hazardous reagents), and process control, leading to higher purity products.
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source to accelerate the reaction, potentially leading to higher yields and cleaner reaction profiles in shorter timeframes.
The development of a robust and scalable synthetic route is crucial for the commercial viability of this compound and its derivatives, enabling their broader application in various fields. A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Mannich Reaction | Higher yields, improved selectivity, milder reaction conditions. | Catalyst cost and recovery, optimization of catalyst systems. |
| Flow Chemistry | Enhanced safety and scalability, precise process control, improved product purity. | Initial setup cost, requirement for specialized equipment. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free conditions. | Scalability limitations, potential for localized overheating. |
| Formaldehyde Equivalents | Reduced toxicity and handling risks compared to formaldehyde. | Reagent cost and availability, optimization of reaction conditions. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is essential. In situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of the reaction.
Future research in this area should involve the application of advanced spectroscopic probes, such as:
Raman and Infrared (IR) Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands. Fiber-optic probes allow for direct insertion into the reaction vessel for continuous monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop or flow NMR spectroscopy can provide detailed structural information about all species in the reaction mixture, allowing for unambiguous identification and quantification.
UV-Vis Spectroscopy: The extended chromophore of the quinoline (B57606) system makes it amenable to UV-Vis analysis, which can be used to follow the reaction progress, particularly in dilute solutions.
By implementing these in situ monitoring techniques, researchers can gain valuable insights into the reaction mechanism, identify potential bottlenecks or side reactions, and establish optimal process parameters for a more efficient and reproducible synthesis.
Development of High-Throughput Screening Methods for Ligand-Metal Interactions
The primary function of 8-hydroxyquinoline derivatives is often related to their ability to chelate metal ions. The specific binding affinity and selectivity of this compound for different metal ions are critical determinants of its potential applications, for instance, as a sensor, an imaging agent, or a therapeutic.
Developing high-throughput screening (HTS) methods is crucial for rapidly evaluating the interaction of this ligand with a wide array of metal ions. nih.gov Future directions include:
Fluorescence-Based Assays: Many 8-hydroxyquinoline-metal complexes are fluorescent. This property can be exploited to develop "turn-on" or "turn-off" fluorescence assays where the binding of a specific metal ion results in a measurable change in fluorescence intensity. nih.gov These assays are highly sensitive and can be readily adapted to a microplate format for HTS. nih.gov
Colorimetric Assays: The formation of colored complexes between this compound and certain transition metals can be the basis for simple and rapid colorimetric screening methods.
Automated SPE-UV/Vis: An automated screening method using miniaturized solid-phase extraction (SPE) columns followed by UV/Vis spectroscopy can be employed to study the binding of the ligand to various metal ions. nih.gov
These HTS methods will enable the rapid generation of a comprehensive metal-binding profile for this compound, accelerating the discovery of its most promising applications.
Computational Design of Next-Generation Quinolinol Derivatives with Tailored Properties
Computational chemistry and molecular modeling offer powerful tools for the rational design of new 8-quinolinol derivatives with specific, tailored properties. By starting with the this compound scaffold, researchers can explore the effects of various structural modifications in silico before committing to laborious and expensive chemical synthesis.
Future research in this domain should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, geometry, and spectroscopic properties of the ligand and its metal complexes. rsc.org This can provide insights into the nature of the ligand-metal bond and help to rationalize experimentally observed trends in binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models that correlate the structural features of a series of derivatives with their biological activity or metal-binding properties, QSAR can guide the design of new compounds with enhanced performance.
Molecular Docking: If the target of the quinolinol derivative is a specific protein or enzyme, molecular docking simulations can be used to predict the binding mode and affinity of the compound, aiding in the design of potent and selective inhibitors.
The integration of these computational approaches can significantly accelerate the drug discovery and materials development process, leading to the creation of next-generation quinolinol derivatives with optimized properties for specific applications. A summary of computational approaches is provided in Table 2.
Table 2: Computational Approaches for Quinolinol Derivative Design
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis of ligand and metal complexes. | Molecular geometry, binding energies, spectroscopic properties. |
| QSAR | Correlating chemical structure with biological activity or properties. | Predictive models for activity, toxicity, and physicochemical properties. |
| Molecular Docking | Predicting the interaction of the ligand with biological macromolecules. | Binding affinity, binding mode, identification of key interactions. |
Integration with Microfluidics and Lab-on-a-Chip Technologies for Chemical Analysis
Microfluidics and lab-on-a-chip (LOC) technologies involve the manipulation of small volumes of fluids in micro-scale channels, offering numerous advantages such as reduced sample consumption, faster analysis times, and increased sensitivity. alliedacademies.org The integration of this compound with these technologies holds significant promise for the development of novel analytical devices.
Future research should focus on:
Microfluidic Sensors: Incorporating the quinolinol derivative into a microfluidic chip to create a highly sensitive and selective sensor for specific metal ions. Detection could be based on fluorescence or electrochemical signals generated upon metal binding.
Lab-on-a-Chip for Synthesis and Analysis: Developing integrated LOC platforms that can perform both the synthesis of this compound and the subsequent analysis of its properties or its use as an analytical reagent. nih.govmdpi.com
Miniaturized Analytical Systems: The small size and low power consumption of microfluidic devices make them ideal for the development of portable, point-of-use analytical systems for environmental monitoring or clinical diagnostics. alliedacademies.org
The convergence of the unique chemical properties of this compound with the advanced capabilities of microfluidics and LOC technology is poised to open up new frontiers in chemical analysis and diagnostics. fiveable.meroutledge.com
Q & A
Q. What are the optimal synthetic routes for 5-[(3-Fluoroanilino)methyl]-8-quinolinol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a Mannich reaction, where 8-quinolinol reacts with 3-fluoroaniline and formaldehyde under acidic or basic conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
- Catalysts : Use of HCl or acetic acid to protonate the amine, facilitating nucleophilic attack on the aldehyde .
- Temperature : Controlled heating (~60–80°C) minimizes side reactions like polymerization .
Yield optimization (typically 60–75%) requires careful stoichiometric balancing and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is confirmed by HPLC (C18 column, mobile phase: acetonitrile/water) .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Peaks at δ 8.5–9.0 ppm (quinoline H-2/H-4), δ 4.5–5.0 ppm (–CH₂– bridge), and δ 6.5–7.5 ppm (aromatic protons from 3-fluoroaniline). Fluorine coupling (³JHF) in the aniline ring confirms substitution .
- FT-IR : Bands at ~3400 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N quinoline), and 1250 cm⁻¹ (C–F) validate functional groups .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 297.3 (calculated for C₁₆H₁₂FN₂O) .
Q. What are the preliminary biological screening protocols for assessing antimicrobial activity of this compound?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines). Prepare stock solutions in DMSO (<1% v/v) .
- Control Compounds : Compare with 8-quinolinol and fluoroquinolones (e.g., ciprofloxacin) to evaluate potency.
- Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity via MTT assays .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-fluoro vs. 4-fluoro on the aniline ring) affect the compound’s chelation properties and bioactivity?
Methodological Answer:
- Chelation Studies : Use UV-Vis titration with metal ions (e.g., Cu²⁺, Fe³⁺) in methanol/water (1:1). Monitor shifts at λₘₐₓ ~375 nm (quinoline π→π* transitions) to determine binding constants (K). 3-Fluoro substitution enhances electron-withdrawing effects, increasing metal affinity compared to 4-fluoro analogues .
- SAR Analysis : Compare MIC data for 3-fluoro vs. 4-fluoro derivatives. 3-Fluoro improves lipophilicity (logP ~2.8 vs. ~2.5), enhancing membrane penetration .
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with bacterial targets like DNA gyrase?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrostatic potential maps. Fluorine’s electronegativity increases polarization of the aniline ring, affecting H-bonding with gyrase’s ATP-binding pocket .
- Docking Simulations : Use AutoDock Vina with S. aureus gyrase (PDB: 2XCT). The quinoline core aligns with quinolone-binding regions, while the –CH₂–NH– linker forms hydrogen bonds with Ser84 and Glu88 .
Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Conduct ADME studies:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor via LC-MS.
- Plasma Protein Binding : Ultrafiltration followed by HPLC quantification .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve bioavailability if poor solubility is identified .
Q. What environmental impact studies are relevant for assessing the compound’s persistence and ecotoxicity?
Methodological Answer:
- Persistence Testing : OECD 301B (Ready Biodegradability) in activated sludge. Monitor degradation via HPLC over 28 days. Quinoline derivatives often show moderate persistence (t₁/₂ ~15–30 days) .
- Ecotoxicology :
- Algal Toxicity : Pseudokirchneriella subcapitata growth inhibition (OECD 201).
- Daphnia Acute Toxicity : 48-hour EC₅₀ determination (OECD 202).
- QSAR Models : Predict bioaccumulation using EPI Suite (BCF ~150 suggests moderate risk) .
Theoretical and Mechanistic Questions
Q. What conceptual frameworks guide the design of 8-quinolinol derivatives for multifunctional applications (e.g., antimicrobial and anticancer)?
Methodological Answer:
- Hybrid Pharmacophore Approach : Combine 8-quinolinol’s metal-chelating moiety with fluorinated aromatic groups to target multiple pathways (e.g., ROS generation via metal chelation and topoisomerase inhibition) .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., –F, –CH₂NH–) to bioactivity. Fluorine’s electronegativity enhances target binding, while the methylene linker balances rigidity and flexibility .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., keto-enol equilibria)?
Methodological Answer:
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze bond lengths (C–O vs. C–N) to confirm dominance of the 8-quinolinol tautomer. Hydrogen-bonding networks stabilize the enol form .
- Solid-State NMR : Compare ¹³C chemical shifts with DFT-predicted values for tautomeric equilibria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
